

4-Hydroxybut-2-enoic acid synonyms and nomenclature

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Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

Cat. No.: B1220338

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An In-depth Technical Guide to **4-Hydroxybut-2-enoic Acid**

Nomenclature and Synonyms

4-Hydroxybut-2-enoic acid is a hydroxy fatty acid with a simple four-carbon backbone.^{[1][2]} Its nomenclature is defined by standard chemical naming conventions, with various synonyms used across research and commercial platforms. The stereoisomer, specifically the trans or (E) configuration, is the most commonly referenced form.^{[1][3]}

IUPAC and Identifiers

- Systematic IUPAC Name: **4-hydroxybut-2-enoic acid**^[1]
- Stereoisomer Specific Name: (E)-**4-hydroxybut-2-enoic acid**^[1]
- CAS Registry Number:
 - 24587-49-3 (Typically refers to the (E)-isomer)^{[4][5]}
 - 4013-24-5^{[6][7]}
- PubChem Compound ID (CID): 188975^[1]
- ChEBI ID: CHEBI:137232^[1]

- InChI Key: RMQJECWPWQIIPW-UHFFFAOYSA-N[1]

Common Synonyms

A variety of synonyms are used to identify this compound in literature and chemical databases:

- 4-Hydroxycrotonic acid[1]
- trans-4-Hydroxycrotonic acid[8]
- (2E)-4-hydroxybut-2-enoic acid[9]
- gamma-Hydroxycrotonic acid

Physicochemical Properties

The key quantitative properties of **4-hydroxybut-2-enoic acid** are summarized below. These values are primarily predicted or derived from experimental data for the (E)-isomer.

Property	Value	Source
Molecular Formula	C4H6O3	[1][4][5]
Molecular Weight	102.09 g/mol	[1][5]
Melting Point	109 °C	[5]
Boiling Point (Predicted)	338.7 ± 25.0 °C	[5][7]
Density (Predicted)	1.271 ± 0.06 g/cm ³	[5][7]
pKa (Predicted)	4.31 ± 0.10	[4]
Solubility in Water	200 g/L at 25 °C (Highly Soluble)	[4]

Biological Significance and Activity

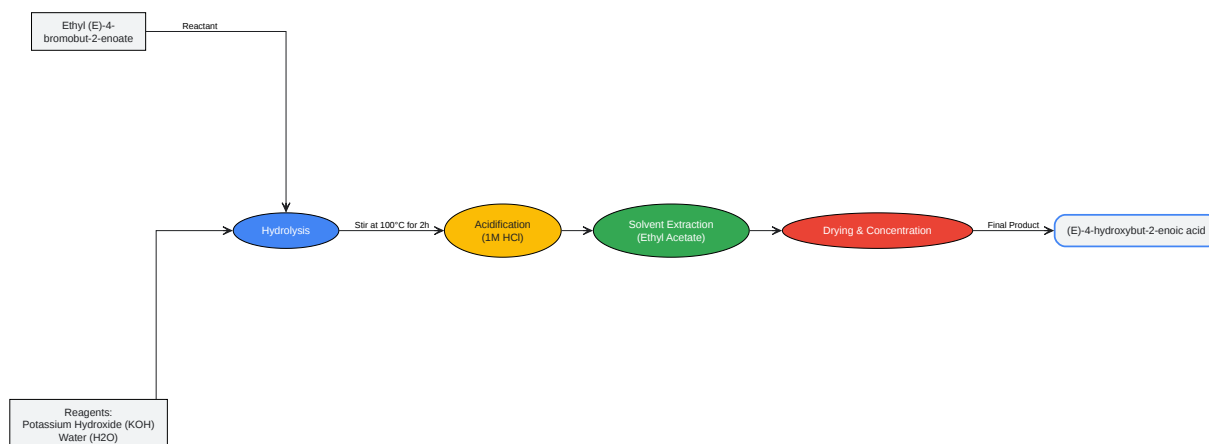
4-Hydroxybut-2-enoic acid is recognized as an analog of γ-Hydroxybutyric acid (GHB).[2][5] It demonstrates notable biological activity by binding to the GHB receptor, reportedly with a higher affinity than GHB itself, suggesting it may function as an endogenous ligand.[2][4][5]

This compound has been identified in renal tissue biopsies from patients diagnosed with chronic glomerulonephritis, whereas it is typically not detectable in the urine or serum of healthy individuals.[9]

Experimental Workflows and Protocols

Synthesis Workflow Diagram

The following diagram illustrates a common laboratory-scale synthesis pathway for (E)-4-hydroxybut-2-enoic acid from an ester precursor.



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